

# An In-depth Technical Guide to the Chemical Properties of 12-Hydroxyibogamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

12-Hydroxyibogamine, also known as noribogaine, is the primary psychoactive metabolite of the indole alkaloid ibogaine.[1] It is formed in the liver via O-demethylation of ibogaine, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] As the principal active metabolite, 12-hydroxyibogamine is thought to be significantly involved in the anti-addictive effects attributed to ibogaine.[1] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 12-hydroxyibogamine, with a focus on data relevant to research and drug development.

## **Chemical and Physical Properties**

12-Hydroxyibogamine is an organic heteropentacyclic compound, functionally related to ibogaine.[1] It is classified as a monoterpenoid indole alkaloid, a tertiary amino compound, and a secondary amino compound.[1] While experimental data for some physical properties are not readily available in the literature, a summary of its known chemical and physical characteristics is presented in Table 1.

Table 1: Chemical and Physical Properties of 12-Hydroxyibogamine



| Property                        | Value                                                        | Source(s)    |  |
|---------------------------------|--------------------------------------------------------------|--------------|--|
| Molecular Formula               | C19H24N2O                                                    | [1]          |  |
| Molecular Weight                | 296.4 g/mol                                                  | [1]          |  |
| Exact Mass                      | 296.188863393 Da                                             | [1]          |  |
| XLogP3                          | 3.6                                                          | [1]          |  |
| Hydrogen Bond Donor Count       | 2                                                            | [1]          |  |
| Hydrogen Bond Acceptor<br>Count | 2                                                            | [1]          |  |
| Rotatable Bond Count            | 1                                                            | [1]          |  |
| Topological Polar Surface Area  | 39.3 Ų                                                       | [1]          |  |
| Complexity                      | 441                                                          | [1]          |  |
| Physical State                  | Crystalline solid                                            | [4]          |  |
| Solubility                      | Soluble in methanol. Sparingly soluble in aqueous solutions. | [4][5]       |  |
| Melting Point                   | Data not available                                           |              |  |
| Boiling Point                   | Data not available                                           | -            |  |
| рКа                             | Data not available                                           | <del>-</del> |  |

# Pharmacological Profile Receptor Binding Affinity

12-Hydroxyibogamine exhibits a complex receptor binding profile, interacting with several key targets in the central nervous system. It generally shows a higher affinity for opioid receptors compared to its parent compound, ibogaine.[6] A summary of its binding affinities for various receptors and transporters is provided in Table 2.

Table 2: Receptor and Transporter Binding Affinities of 12-Hydroxyibogamine



| Target                             | Radioligand              | Ki (μM)                      | Source(s) |
|------------------------------------|--------------------------|------------------------------|-----------|
| Kappa-Opioid<br>Receptor           | [³H]U-69,593             | 0.96 ± 0.08                  | [6]       |
| Mu-Opioid Receptor                 | 2.66 ± 0.62              | [6]                          | _         |
| Delta-Opioid Receptor              | 24.72 ± 2.26             | [6]                          |           |
| Serotonin Transporter (5-HTT)      | [³H]Paroxetine           | Higher potency than ibogaine | [1]       |
| NMDA Receptor<br>Complex           | [³H]MK-801               | Lower affinity than ibogaine | [1][2]    |
| Vesicular Monoamine<br>Transporter | Equipotent with ibogaine | [1]                          |           |
| Dopamine Transporter               | Equipotent with ibogaine | [1]                          | _         |
| Sigma σ <sub>2</sub> Receptor      | No significant binding   |                              | _         |

## **Signaling Pathways**

A significant aspect of 12-hydroxyibogamine's pharmacology is its biased agonism at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia, while only weakly recruiting the  $\beta$ -arrestin pathway, which is linked to adverse effects such as dysphoria.





Click to download full resolution via product page

G-protein biased agonism of 12-hydroxyibogamine at the kappa-opioid receptor.

### **Pharmacokinetics and Metabolism**

12-Hydroxyibogamine is the primary and long-lived metabolite of ibogaine.[1] It is highly lipophilic and readily crosses the blood-brain barrier. In humans, it has a long elimination half-life of 28-49 hours in healthy volunteers.[7] Peak plasma concentrations of 12-hydroxyibogamine can surpass those of its parent compound and it persists in the bloodstream for an extended period.[3]

## **Toxicology and Safety Profile**

Preclinical and clinical studies have provided insights into the safety profile of 12-hydroxyibogamine. In human trials, single oral doses were generally well-tolerated.[7] The most frequently reported adverse events include mild, transient visual disturbances (such as changes in light perception), headache, and nausea.[8][9] A dose-dependent increase in the QTc interval has been observed, indicating a potential for cardiac effects, which necessitates careful monitoring in clinical settings.[8][9] Notably, 12-hydroxyibogamine is a known inhibitor of the hERG potassium channel, which is a likely mechanism for the observed QT prolongation. [10][11]

## **Experimental Protocols**



# Synthesis of 12-Hydroxyibogamine via O-Demethylation of Ibogaine

This protocol describes a general method for the O-demethylation of ibogaine using boron tribromide (BBr<sub>3</sub>).





Click to download full resolution via product page

Workflow for the synthesis of 12-hydroxyibogamine.

#### Materials:

- Ibogaine
- Boron tribromide (BBr3) solution (e.g., 1M in dichloromethane)
- Anhydrous dichloromethane (DCM)
- Methanol
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous sodium sulfate
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., DCM/methanol gradient)

#### Procedure:

- Dissolve ibogaine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add the BBr<sub>3</sub> solution dropwise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol.
- Remove the solvent under reduced pressure.



- Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient to yield 12-hydroxyibogamine.

## **Kappa-Opioid Receptor Competition Binding Assay**

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of 12-hydroxyibogamine for the kappa-opioid receptor.





Click to download full resolution via product page

Workflow for the kappa-opioid receptor competition binding assay.

#### Materials:



- Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-K1 cells)
- [3H]U-69,593 (radioligand)
- 12-Hydroxyibogamine (test compound)
- Unlabeled U-69,593 (for determining non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (ice-cold assay buffer)
- Glass fiber filters
- Scintillation cocktail
- · 96-well plates
- Cell harvester
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of 12-hydroxyibogamine in assay buffer.
- In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]U-69,593, and varying concentrations of 12-hydroxyibogamine.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled U-69,593.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding and plot the percentage of specific binding against the concentration of 12-hydroxyibogamine to determine the IC<sub>50</sub> value. Calculate the Ki value using the Cheng-Prusoff equation.

# In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol describes a method for measuring changes in extracellular serotonin levels in the rat nucleus accumbens following the administration of 12-hydroxyibogamine.[8]





Click to download full resolution via product page

Workflow for in vivo microdialysis of serotonin.



#### Materials:

- Adult male Sprague-Dawley rats
- Stereotaxic apparatus
- Guide cannula and microdialysis probes
- Artificial cerebrospinal fluid (aCSF) for perfusion
- 12-Hydroxyibogamine solution for injection
- Syringe pump
- Fraction collector
- HPLC system with electrochemical detection (ECD)

#### Procedure:

- Anesthetize the rat and place it in a stereotaxic frame.
- Surgically implant a guide cannula targeting the nucleus accumbens.
- Allow the animal to recover for several days.
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min).
- After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- Administer a dose of 12-hydroxyibogamine (e.g., intraperitoneally).
- Continue to collect dialysate samples for several hours post-administration.
- Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.



• Express the post-administration serotonin levels as a percentage of the baseline levels to determine the effect of 12-hydroxyibogamine.

### Conclusion

12-Hydroxyibogamine is a pharmacologically complex molecule with a distinct profile from its parent compound, ibogaine. Its biased agonism at the kappa-opioid receptor and its potent activity as a serotonin reuptake inhibitor are key features that likely contribute to its therapeutic potential. The long half-life and significant brain penetration of 12-hydroxyibogamine are important pharmacokinetic considerations. While generally well-tolerated in clinical settings at lower doses, the potential for QT prolongation warrants careful cardiac monitoring. This technical guide provides a foundational understanding of the chemical properties of 12-hydroxyibogamine to support further research and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological screen for activities of 12-hydroxyibogamine: a primary metabolite of the indole alkaloid ibogaine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801 binding site of the NMDA receptor complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug ibogaine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bocsci.com [bocsci.com]
- 6. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting the Hallucinogenic Potential of Molecules Using Artificial Intelligence PMC [pmc.ncbi.nlm.nih.gov]



- 8. Acute iboga alkaloid effects on extracellular serotonin (5-HT) levels in nucleus accumbens and striatum in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
  of 12-Hydroxyibogamine]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15584077#12-hydroxyibogamine-chemicalproperties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com